molecular formula C19H22N4O6S B2550876 (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine CAS No. 383147-31-7

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine

Cat. No.: B2550876
CAS No.: 383147-31-7
M. Wt: 434.47
InChI Key: HMRSSNIMJGXBMJ-XSFVSMFZSA-N
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Description

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique structural features. This compound contains a methoxy group, a piperazine ring, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Introduction of the methoxybenzenesulfonyl group: This step involves sulfonylation reactions using methoxybenzenesulfonyl chloride.

    Nitration of the phenyl ring: The nitration process is carried out using a mixture of concentrated nitric and sulfuric acids.

    Final coupling reaction: The final step involves the coupling of the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure includes a methoxy group, a piperazine ring, and a nitrophenyl moiety, which are critical for its biological function.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) of these compounds ranged from 0.78 to 1.56 µM, demonstrating their potential as antibacterial agents .

Anticonvulsant Activity

Piperazine derivatives have been evaluated for their anticonvulsant properties. A related compound was tested in the maximal electroshock (MES) seizure model and showed significant anticonvulsant activity, suggesting that this compound may also possess similar effects .

Inhibition of Acetylcholinesterase

Molecular docking studies have shown that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and membrane permeability
Piperazine RingCritical for binding to biological targets
Nitro GroupIncreases electron-withdrawing capacity, enhancing reactivity
Sulfonamide MoietyContributes to solubility and interaction with enzymes

Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives revealed that those with sulfonamide groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications. The study highlighted the importance of the sulfonamide moiety in improving solubility and bioavailability.

Study 2: Neuropharmacological Effects

In a neuropharmacological evaluation, a related piperazine compound demonstrated significant anticonvulsant effects in animal models. The findings suggest that modifications in the piperazine structure can lead to improved efficacy against seizures.

Properties

IUPAC Name

(E)-N-methoxy-1-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-16-4-6-17(7-5-16)30(26,27)22-11-9-21(10-12-22)18-8-3-15(14-20-29-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSSNIMJGXBMJ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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